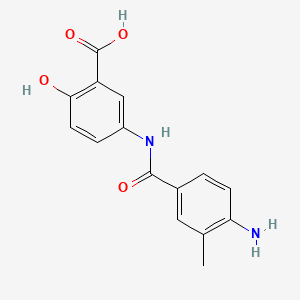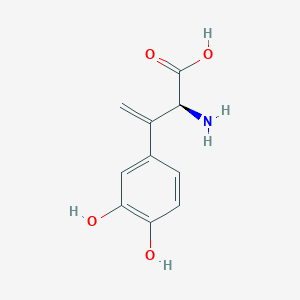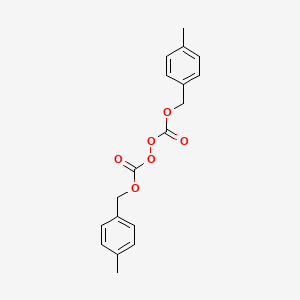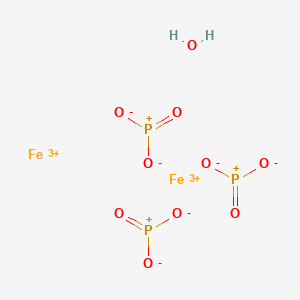
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used as a potent antiviral agent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is C6H4ClF3N2O . The InChI code is 1S/C6H4ClF3N2O/c1-13-4-2-3 (6 (8,9)10)11-5 (7)12-4/h2H,1H3 .Chemical Reactions Analysis
The chloride in the compound can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine is 212.56 . It is a liquid at room temperature .Scientific Research Applications
Agrochemical Industry
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: is a key intermediate in the synthesis of trifluoromethylpyridines, which are crucial in the development of active agrochemical ingredients . These compounds are used extensively for the protection of crops from pests. The trifluoromethyl group, in particular, is a common feature in more than 50% of the pesticides introduced in the last two decades .
Pharmaceutical Synthesis
This compound serves as an important building block in pharmaceutical research. Several trifluoromethylpyridine derivatives, which can be synthesized using 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , have been approved for market use in both human and veterinary medicine . Ongoing clinical trials suggest that many more applications are likely to emerge.
Anti-inflammatory Drug Development
Pyrimidine derivatives, including those related to 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine , have shown significant potential as anti-inflammatory agents . They work by inhibiting the expression and activities of vital inflammatory mediators, which makes them valuable for the development of new anti-inflammatory drugs .
Antiviral and Anticancer Research
The pyrimidine structure is integral to compounds with antiviral and anticancer activities . The unique properties of the trifluoromethyl group combined with the pyrimidine ring make derivatives of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine promising candidates for the development of new treatments in these areas .
Material Science
In the field of material science, the physicochemical properties of fluorine atoms within the compound are exploited. These properties can influence the development of functional materials with specific desired characteristics .
Analytical Chemistry
4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine: may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with various chromatographic stationary phases . This is particularly useful in understanding the behavior of these compounds in different chemical environments.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
Trifluoromethylpyridines are known to have significant biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it may be stable under a variety of conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBLDCFXGDXHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724418 | |
| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932701-90-1 | |
| Record name | 4-Chloro-2-methoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dihydroxy(oxo)phosphanium;N-[3-(dimethylamino)propyl]tetradecanamide](/img/structure/B1507909.png)
![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)
![1,2,3,4-Tetrahydrobenzo[h]isoquinolin-6-amine](/img/structure/B1507912.png)

![(E)-4-Methyl-2-(4-methyl-3-oxobenzo[B]thiophen-2(3H)-ylidene)benzo[B]thiophen-3(2H)-one](/img/structure/B1507915.png)

![6-Amino-10-chloronaphtho[2,3-C]acridine-5,8,14(13H)-trione](/img/structure/B1507917.png)

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507921.png)



